Superior Potency Against MRSA Compared to the Gold-Standard Topical Antibiotic Mupirocin
In a 2014 re-evaluation study, PRIMYCIN demonstrated slightly higher activity than the topical gold-standard anti-MRSA agent mupirocin against methicillin-resistant Staphylococcus aureus (MRSA) isolates. Crucially, PRIMYCIN also inhibited mupirocin-resistant strains, a significant advantage in clinical settings where mupirocin resistance is a growing concern [1].
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | MIC90 of 0.06 μg/ml against staphylococci |
| Comparator Or Baseline | Mupirocin |
| Quantified Difference | Slightly higher activity; inhibits mupirocin-resistant strains |
| Conditions | Broth microdilution assay against clinical MRSA isolates (n=20) |
Why This Matters
PRIMYCIN offers a potent alternative to mupirocin for topical MRSA decolonization, particularly in contexts of emerging mupirocin resistance.
- [1] Feiszt P, et al. Re-evaluation of in vitro activity of primycin against prevalent multiresistant bacteria. Int J Med Microbiol. 2014 Nov;304(8):1077-85. View Source
